3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is monoamine oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain and is an important target in the field of neurodegenerative disorders .
Mode of Action
The compound interacts with its target, MAO-B, by binding to the active site of the enzyme. This interaction inhibits the activity of MAO-B, leading to an increase in the levels of monoamine neurotransmitters
Biochemical Pathways
The inhibition of MAO-B affects the monoamine neurotransmitter pathways, particularly those involving dopamine, norepinephrine, and serotonin . By inhibiting the breakdown of these neurotransmitters, the compound can potentially alleviate symptoms associated with their depletion, such as those found in neurodegenerative disorders like Parkinson’s disease .
Result of Action
The inhibition of MAO-B by this compound leads to increased levels of monoamine neurotransmitters in the brain . This can result in improved neuronal communication and potentially alleviate symptoms of neurodegenerative disorders . Some derivatives of the compound have shown anti-inflammatory activity comparable to the standard drug Indomethacin .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with various enzymes, including monoamine oxidase B (MAO-B), which is a target in neurodegenerative disorders . The compound binds to the active site of MAO-B, inhibiting its activity and thereby affecting the metabolism of neurotransmitters. Additionally, it interacts with other biomolecules such as proteins involved in cell signaling pathways, influencing their function and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases, which are crucial for cell signaling and regulation . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can influence overall cell health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, leading to inhibition or activation depending on the target . For example, its interaction with MAO-B involves binding to the enzyme’s active site, preventing the breakdown of neurotransmitters. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products have been observed, which can influence its efficacy and safety. Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its efficacy and safety, with higher concentrations in target tissues leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound has been observed to localize to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization can influence the compound’s activity, with localization to the mitochondria affecting cellular respiration and energy production, while localization to the endoplasmic reticulum can impact protein synthesis and folding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a series of chemical reactions starting from readily available precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl or heteroaryl boronic acid with a halogenated pyrazolo[1,5-a]pyrimidine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura cross-coupling reaction conditions to achieve high yields and purity. This can include the use of microwave-assisted synthesis to accelerate the reaction and improve efficiency . Additionally, the choice of solvents, temperature, and reaction time can be fine-tuned to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form new carbon-carbon bonds
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura cross-coupling reactions can yield various arylated derivatives of the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or photophysical characteristics.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: Shares a similar pyrazolo[1,5-a]pyrimidine core but lacks the tert-butyl and chlorine substituents.
3,5-Disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These compounds have different substituents at the 3 and 5 positions, which can alter their chemical properties and applications.
Uniqueness
The presence of the tert-butyl, chlorine, and trifluoromethyl groups in 3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine makes it unique compared to other similar compounds.
Properties
IUPAC Name |
3-bromo-2-tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClF3N3/c1-10(2,3)8-7(12)9-17-5(11(14,15)16)4-6(13)19(9)18-8/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVZXRPOMBXWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=CC(=NC2=C1Br)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381683 | |
Record name | 3-bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655235-50-0 | |
Record name | 3-bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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